molecular formula C28H37N7O8 B15137933 Me-Tet-PEG4-Maleimide

Me-Tet-PEG4-Maleimide

Cat. No.: B15137933
M. Wt: 599.6 g/mol
InChI Key: BVOFTZSBTIJMCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tet-PEG4-Maleimide involves the functionalization of a PEG4 linker with a tetrazine group and a maleimide group. The maleimide group is typically introduced through a reaction with maleic anhydride, while the tetrazine group is incorporated via a reaction with a tetrazine derivative . The reaction conditions often involve the use of dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Me-Tet-PEG4-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me-Tet-PEG4-Maleimide is unique due to its specific combination of a tetrazine group and a maleimide group, which allows it to participate in both iEDDA and thiol-maleimide reactions. This dual reactivity makes it a versatile linker for various scientific and industrial applications .

Properties

Molecular Formula

C28H37N7O8

Molecular Weight

599.6 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C28H37N7O8/c1-21-31-33-28(34-32-21)23-4-2-22(3-5-23)20-30-25(37)9-12-40-14-16-42-18-19-43-17-15-41-13-10-29-24(36)8-11-35-26(38)6-7-27(35)39/h2-7H,8-20H2,1H3,(H,29,36)(H,30,37)

InChI Key

BVOFTZSBTIJMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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